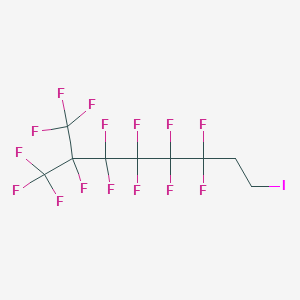

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated compounds is often complex due to the reactivity of fluorine. For instance, the synthesis of dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane was achieved through a multi-step process involving silylation, yielding a compound with a slightly distorted bicyclo[2.2.2]octane skeleton . Similarly, the synthesis of 1,4-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts involved direct fluorination of Lewis acid adducts . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including direct fluorination or other fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite distinct due to the presence of fluorine atoms. For example, the structure of dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane was found to be slightly distorted from an ideal bicyclo[2.2.2]octane skeleton . The crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) revealed strong S···O interactions and a distorted chair-chair conformation of the eight-membered ring . These findings indicate that the molecular structure of "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" would likely exhibit unique characteristics due to the influence of fluorine atoms on the molecular geometry.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can lead to a variety of chemical reactions. For instance, the formation of a perfluorocarbanion from 1H-tridecafluorobicyclo[2.2.2]octane was demonstrated by isotopic exchange, and the stability of the resulting perfluoro alkyl lithium compound was noted . These examples suggest that the compound "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" may also participate in unique chemical reactions, potentially involving the formation of carbanions or other intermediates due to the presence of highly electronegative fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine. For example, the compounds discussed in the papers exhibit unique UV spectra , and strong interactions between cations and anions in the crystal structure . These properties suggest that "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" would also have distinctive physical and chemical properties, such as high stability, reactivity, and possibly unique spectroscopic characteristics due to the fluorine atoms' effects on the compound's electronic structure.

Scientific Research Applications

-

Chemical Synthesis : These compounds can serve as intermediates in the synthesis of organic fluoride products. They are particularly useful in creating materials with specific properties, such as high thermal stability and chemical resistance .

-

Pharmaceutical Research : Due to their unique structure, these compounds may have applications in pharmaceutical research, potentially as a part of drug delivery systems or in the development of new medicinal compounds .

-

Material Science : In material science, such fluorinated compounds can be used to modify surface properties, contributing to the development of non-stick coatings or hydrophobic materials .

-

Environmental Studies : These substances might be used in environmental studies to understand the behavior of fluorinated compounds in nature, including their potential bioaccumulation and environmental impact .

-

Analytical Chemistry : They can be used as standards or reagents in analytical chemistry, aiding in the detection and quantification of various substances .

-

Biological Research : There is evidence suggesting potential estrogenic effects, which could make these compounds relevant in studies related to endocrine disruption or hormone activity .

-

Chemical Synthesis : These compounds can serve as intermediates in the synthesis of organic fluoride products. They are particularly useful in creating materials with specific properties, such as high thermal stability and chemical resistance .

-

Pharmaceutical Research : Due to their unique structure, these compounds may have applications in pharmaceutical research, potentially as a part of drug delivery systems or in the development of new medicinal compounds .

-

Material Science : In material science, such fluorinated compounds can be used to modify surface properties, contributing to the development of non-stick coatings or hydrophobic materials .

-

Environmental Studies : These substances might be used in environmental studies to understand the behavior of fluorinated compounds in nature, including their potential bioaccumulation and environmental impact .

-

Analytical Chemistry : They can be used as standards or reagents in analytical chemistry, aiding in the detection and quantification of various substances .

-

Biological Research : There is evidence suggesting potential estrogenic effects, which could make these compounds relevant in studies related to endocrine disruption or hormone activity .

properties

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F15I/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMZHBMFUUHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F15I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379912 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

CAS RN |

18017-20-4 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)